![molecular formula C14H15N7O B3001658 1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034563-93-2](/img/structure/B3001658.png)
1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide" is a complex molecule that likely contains a pyrazole core structure, which is a common feature in various pharmaceuticals and organic compounds. The molecule is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and pyridine moieties. These rings are known for their diverse chemical reactivity and are often used in drug design due to their ability to interact with biological targets.
Synthesis Analysis
Although the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related pyrazole derivatives can be insightful. For instance, the synthesis of a pyrazole carboxamide derivative is described in Paper 1, where a highly substituted pyrazole skeleton was constructed using NMR spectroscopy and mass spectrometry techniques. The process involved identifying substituents on the heterocyclic skeleton, including a pyrazole ring carbon atom, a fluorinated alkyl group, a fluorophenyl substituent, and a carbamoyl group with a methyl residue . Similarly, Paper 2 discusses the functionalization reactions of a pyrazole carboxylic acid, which was converted into a pyrazole carboxamide via reaction with 2,3-diaminopyridine . These studies suggest that the synthesis of such compounds often requires careful selection of reactants and conditions to achieve the desired substitution pattern on the heterocyclic core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods, as demonstrated in Paper 1. The study involved a detailed structure elucidation process using NMR spectroscopy, where the comparison of predicted and observed carbon-13 chemical shifts was crucial for determining the structure of the compound . The molecular structure of such compounds is typically characterized by the arrangement of substituents around the heterocyclic core, which can significantly influence the compound's chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is diverse and can be influenced by the nature of the substituents attached to the core. In Paper 2, the reaction of a pyrazole carboxylic acid chloride with 2,3-diaminopyridine was studied, leading to the formation of a pyrazole carboxamide and an imidazo[4,5-b]pyridine derivative . The study also examined the reaction mechanism theoretically, suggesting that the reactivity of such compounds can be complex and may involve multiple pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The presence of multiple heterocyclic rings and substituents can affect properties such as solubility, melting point, and reactivity. While the specific properties of "1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide" are not provided in the papers, the studies on related compounds suggest that NMR spectroscopy and mass spectrometry are valuable tools for analyzing these properties . The substituents' electronic effects and steric hindrance can also influence the compound's ability to participate in chemical reactions and its interaction with biological targets.
Propiedades
IUPAC Name |
1,5-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10-6-13(18-20(10)2)14(22)16-7-11-9-21(19-17-11)12-4-3-5-15-8-12/h3-6,8-9H,7H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADVYKJJRFELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.